Tyr-gly-gly-phe-met-arg-gly-leu

Descripción

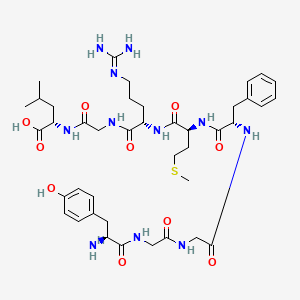

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N11O10S/c1-24(2)18-32(40(61)62)50-35(56)23-48-37(58)29(10-7-16-45-41(43)44)51-38(59)30(15-17-63-3)52-39(60)31(20-25-8-5-4-6-9-25)49-34(55)22-46-33(54)21-47-36(57)28(42)19-26-11-13-27(53)14-12-26/h4-6,8-9,11-14,24,28-32,53H,7,10,15-23,42H2,1-3H3,(H,46,54)(H,47,57)(H,48,58)(H,49,55)(H,50,56)(H,51,59)(H,52,60)(H,61,62)(H4,43,44,45)/t28-,29-,30-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWLPCPCSZOUCO-XDIGFQIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N11O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80501-44-6 |

Source

|

| Record name | Enkephalin-met, arg(6)-gly(7)-leu(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080501446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Structural Characterization Methodologies for Tyr Gly Gly Phe Met Arg Gly Leu

Conformational Analysis of Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu

The biological activity of a peptide is intimately linked to its three-dimensional shape or conformation. The octapeptide this compound can adopt a multitude of conformations in solution, and identifying the biologically relevant structures is a key area of research. Various sophisticated techniques are employed to probe the conformational landscape of this peptide.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, providing insights into the spatial arrangement of atoms and the dynamics of the peptide backbone and side chains. While specific NMR studies exclusively focused on the linear this compound are not extensively documented in publicly available literature, studies on the closely related pentapeptide, Methionine-Enkephalin (Tyr-Gly-Gly-Phe-Met), offer valuable insights.

For instance, 1H NMR studies of Methionine-Enkephalin in membrane-mimetic environments, such as bicelles, have been conducted to understand its conformation upon interacting with cell membranes. In these studies, chemical shift assignments for the protons in the peptide are meticulously determined. The analysis of nuclear Overhauser effects (NOEs), which arise from the spatial proximity of protons, helps in deducing the peptide's fold. For Methionine-Enkephalin, these studies have suggested the adoption of a β-turn conformation when associated with a membrane-like environment. nih.gov The chemical shifts of the amide and aromatic protons, in particular, are sensitive to the local environment and can indicate the formation of specific secondary structures. nih.gov

It is important to note that while these findings for the shorter enkephalin fragment are informative, the addition of the -Arg-Gly-Leu tail in the octapeptide introduces significant flexibility and potential for different conformational preferences that would require dedicated NMR analysis for their elucidation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. The differential absorption of left and right circularly polarized light provides a characteristic spectrum that can be deconvoluted to estimate the percentage of α-helix, β-sheet, β-turn, and random coil conformations.

Studies on enkephalins and their derivatives have demonstrated that their conformation is highly sensitive to the environment and to modifications in their amino acid sequence, particularly at the C-terminus. pnas.org The analysis of CD spectra of N-terminal tetrapeptide fragments of enkephalins has suggested the prevalence of type II β-turn structures. pnas.org For larger, related opioid peptides like dynorphins, CD spectra have often indicated a predominantly random coil structure in aqueous solutions. nih.gov This suggests that in a purely aqueous environment, this compound may also exist as a flexible ensemble of conformations rather than adopting a stable, well-defined secondary structure. The presence of aromatic residues like Tyrosine and Phenylalanine can also contribute to the near-UV CD spectrum, providing information about their local environment and tertiary structure interactions. nih.gov

Computational Approaches to Conformational Dynamics and Stability of this compound

Computational methods, such as molecular dynamics (MD) simulations and molecular modeling, provide a powerful complement to experimental techniques by offering a dynamic view of peptide behavior at an atomic level. These approaches can be used to explore the conformational landscape, predict stable structures, and understand the energetic factors governing peptide folding and flexibility.

However, molecular modeling studies have been extensively applied to other opioid peptides to understand their interaction with receptors. nih.govnih.govsemanticscholar.org These studies often involve docking the peptide into a model of the receptor's binding site to predict the bioactive conformation. For instance, comparative molecular modeling of various delta-opioid ligands has been used to propose a three-dimensional pharmacophore model. nih.gov Similar approaches applied to this compound could potentially identify low-energy conformations that are relevant for its binding to opioid receptors. MD simulations could further be used to assess the stability of these predicted structures and to explore the conformational transitions that the peptide undergoes in different solvent environments.

Investigating Post-Translational Modifications and their Research Implications for this compound

Post-translational modifications (PTMs) are enzymatic modifications of proteins and peptides after their biosynthesis, which can significantly alter their structure, stability, and biological activity. The octapeptide this compound is itself a product of the post-translational processing of its precursor protein, proenkephalin.

The biosynthesis of this compound involves the proteolytic cleavage of proenkephalin at specific sites. Proenkephalin contains multiple copies of enkephalin sequences flanked by pairs of basic amino acid residues, such as Lys-Arg, Arg-Arg, and Lys-Lys, which act as recognition sites for processing enzymes. nih.gov Enzymes like plasma kallikrein have been shown to cleave proenkephalin-derived peptides at the C-terminus of these basic pairs, leading to the release of biologically active peptides with a free N-terminal Tyrosine, which is essential for opioid receptor recognition. nih.gov

Research has shown that the processing of proenkephalin can be tissue-specific, leading to different profiles of opioid peptides in various parts of the body. nih.gov For instance, in some cell types, the processing of a larger 5.3-kDa proenkephalin fragment that terminates with the this compound sequence is a prominent step, with only minimal further cleavage to the free octapeptide. nih.gov This suggests that the regulation of proenkephalin processing is a key mechanism for controlling the availability of specific opioid peptides.

Furthermore, the octapeptide itself can be subject to further degradation by other enzymes. Studies with brain synaptic membranes have revealed that this compound is metabolized by enzymes, with angiotensin-converting enzyme (ACE) being identified as a primary enzyme involved in its degradation. researchgate.netuniprot.org This degradation process represents another layer of regulation of the peptide's biological activity. A study on various octapeptide orthologues also investigated the effect of methionine oxidation, a common PTM, on receptor binding and signaling, finding that oxidized peptides were less potent. nih.gov

The following table provides a summary of the key enzymes involved in the processing and degradation of proenkephalin and this compound:

| Enzyme | Role | Cleavage Site/Substrate | Research Implication |

| Prohormone Convertases | Processing of proenkephalin | Pairs of basic amino acids (e.g., Lys-Arg) | Key for the initial liberation of enkephalin-containing peptides from the precursor. |

| Plasma Kallikrein | Processing of proenkephalin | COOH-terminal to or between pairs of basic amino acids (Lys-Lys, Lys-Arg, Arg-Arg) | Releases biologically active enkephalin sequences. nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Degradation of this compound | Not explicitly stated for all bonds, but acts as a dipeptidyl carboxypeptidase. | A primary enzyme in the brain responsible for the inactivation of the octapeptide. researchgate.netuniprot.org |

Peptide Receptor Interaction Research of Tyr Gly Gly Phe Met Arg Gly Leu

Characterization of Opioid Receptor Binding Affinities and Selectivity of Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu

The initial step in characterizing the pharmacological profile of this compound involves determining its binding affinity and selectivity for the three major families of opioid receptors: mu (μ), delta (δ), and kappa (κ). springernature.com These studies are fundamental to understanding which receptor subtypes the peptide preferentially interacts with to elicit its biological effects.

Radioligand Binding Assay Methodologies for μ-, δ-, and κ-Opioid Receptors

Radioligand binding assays are a cornerstone technique for quantifying the interaction between a ligand and a receptor. nih.gov The methodology involves using a radioactively labeled ligand (radioligand) that has high affinity and selectivity for a specific receptor type. The general procedure is conducted on preparations of cell membranes that contain the opioid receptors of interest, often from brain tissue or cultured cells expressing cloned receptors. researchgate.netnih.gov

The core principle involves incubating these membrane preparations with a known concentration of a selective radioligand for either the μ, δ, or κ receptor. Commonly used radioligands include [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, and [³H]U69,593 for κ-receptors. researchgate.net The amount of radioligand that binds to the receptors is measured by separating the bound from the unbound ligand, typically through rapid filtration, and then quantifying the radioactivity. nih.gov

Saturation binding experiments are performed by incubating the membranes with increasing concentrations of the radioligand until all receptors are occupied. This allows for the determination of two key parameters: the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue, and the equilibrium dissociation constant (Kd), which is the concentration of radioligand required to occupy 50% of the receptors at equilibrium. zenodo.org A lower Kd value indicates a higher binding affinity of the radioligand for the receptor. zenodo.org

Competition Binding Studies for Receptor Subtype Differentiation and Agonist Profiling

To determine the binding affinity of an unlabeled compound like this compound, competition binding assays are employed. In these experiments, a fixed concentration of a selective radioligand for a specific receptor subtype (μ, δ, or κ) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled peptide. nih.govresearchgate.net

The unlabeled peptide competes with the radioligand for binding to the receptor. As the concentration of this compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity. The data are used to calculate the concentration of the peptide that inhibits 50% of the specific binding of the radioligand, known as the IC50 value. The binding affinity of the peptide, expressed as the inhibition constant (Ki), can then be calculated from the IC50 value. A lower Ki value signifies a higher binding affinity for the receptor.

Studies on proenkephalin-derived peptides have shown that C-terminal extension of the [Met]enkephalin sequence alters receptor selectivity. nih.gov While [Met]enkephalin itself shows a preference for δ-opioid receptors, the octapeptide this compound ([Met]enkephalin-Arg-Gly-Leu) has been reported to bind with roughly equal affinity to both μ- and δ-opioid receptors. nih.gov This lack of strong preference suggests it may act as a mixed μ/δ agonist. Further agonist profiling can be inferred from the sensitivity of its binding to sodium ions and guanine nucleotides like 5'-guanylylimidodiphosphate (Gpp(NH)p); a decrease in binding affinity in the presence of these agents is characteristic of agonist behavior. nih.gov

| Peptide | Receptor Selectivity Profile | Reference |

| [Met]enkephalin | Preferential binding to δ-opioid receptors | nih.govnih.gov |

| This compound | Binds with approximately equal affinity to μ- and δ-opioid receptors | nih.gov |

| [Leu]enkephalin | Highest affinity for δ-receptors, less for μ, and very low for κ | nih.gov |

| β-endorphin | High affinity for both μ- and δ-receptors | |

| Dynorphin A | Preferential affinity for κ-receptors, but also high affinity for μ- and δ-receptors |

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-activity relationship (SAR) studies are essential for identifying the specific amino acid residues and structural features of a peptide that are critical for its biological activity. nih.gov For this compound, these studies involve systematically modifying its structure and observing how these changes affect its ability to bind to and activate opioid receptors.

Rational Design Principles for Modifying the Peptide Sequence and Terminal Residues

The rational design of analogues of this compound is based on established knowledge of the opioid pharmacophore. The N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe, is considered the primary pharmacophoric element essential for opioid activity. ias.ac.in

Key principles for modification include:

N-Terminal Tyrosine: The phenolic hydroxyl group of the N-terminal Tyr¹ is crucial for receptor interaction, analogous to the 3-hydroxyl group of morphine. Its modification or replacement generally leads to a significant loss of activity. ias.ac.in

Phenylalanine at Position 4: The aromatic side chain of Phe⁴ is another critical component for high-affinity binding. Modifications at this position, such as substitutions on the phenyl ring, can modulate affinity and selectivity between μ- and δ-receptors. mdpi.com

Glycine Residues at Positions 2 and 3: These residues provide conformational flexibility to the peptide backbone, allowing it to adopt the optimal conformation for receptor binding. Replacing Gly² with a D-amino acid (e.g., D-Ala) can increase potency, primarily by making the peptide more resistant to degradation by aminopeptidases. ias.ac.in

C-Terminal Extension: The Arg-Gly-Leu sequence at the C-terminus modifies the pharmacological profile compared to the parent [Met]enkephalin pentapeptide. Modifications in this region, such as linking other pharmacophores, can be used to create multifunctional ligands with unique properties, for instance by enhancing affinity for κ-receptors or interacting with other systems like monoamine transporters. nih.gov

Systematic Amino Acid Substitution and Deletion Studies to Elucidate Pharmacophoric Elements

Systematic substitution studies provide detailed insight into the role of each amino acid. By replacing individual residues with others (e.g., with alanine or D-isomers) and assessing the impact on receptor binding and functional activity, researchers can map the key pharmacophoric elements.

For enkephalin-like peptides, it has been demonstrated that:

Substitution of Gly² with D-amino acids like D-Ala or D-Val markedly increases potency, often by orders of magnitude. This is attributed to increased enzymatic stability. ias.ac.in

The Tyr¹ residue is highly conserved, and its replacement is generally not tolerated. ias.ac.in

The Phe⁴ residue is critical, but its aromatic ring can be substituted to fine-tune selectivity. For example, certain meta-substitutions on the phenyl ring of Phe⁴ in Leu-enkephalin have been shown to increase binding affinity for both μ- and δ-receptors. mdpi.com

The C-terminal extension beyond position 5 is a key modulator of selectivity. The Arg⁶ and Phe⁷ residues in the related heptapeptide Tyr-Gly-Gly-Phe-Met-Arg-Phe (MERF) are important for its distinct binding profile, and substitutions in this region significantly alter receptor interactions. nih.gov

| Analogue Modification (Relative to Enkephalin) | Effect on Activity/Binding | Rationale/Observation |

| Replacement of Gly² with D-Ala | Markedly increased potency | Increases resistance to enzymatic degradation |

| Replacement of Tyr¹ | General loss of activity | N-terminal tyrosine is essential for the opioid pharmacophore |

| Meta-substitution on Phe⁴ | Increased binding affinity at μ- and δ-receptors | Modulates interaction with the receptor binding pocket |

| C-terminal extension (e.g., -Arg-Gly-Leu) | Alters receptor selectivity (from δ-preferring to mixed μ/δ) | The extended sequence interacts with different sub-pockets of the receptor |

Research into Intracellular Signaling Cascades Modulated by this compound

Upon binding to an opioid receptor, this compound acts as an agonist, triggering a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gαi/o family. nih.govnih.gov Activation of these receptors initiates several key downstream pathways.

The canonical signaling pathway involves the dissociation of the G-protein into its Gαi/o and Gβγ subunits. researchgate.net The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov

The dissociated Gβγ subunit directly modulates ion channel activity. researchgate.net A primary effect is the inhibition of voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. researchgate.netjneurosci.org This inhibition reduces calcium influx into the neuron, which in turn decreases the release of neurotransmitters. Simultaneously, the Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions. umich.edu This causes hyperpolarization of the cell membrane, reducing neuronal excitability.

In addition to these primary pathways, opioid receptor activation can also stimulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov More recently, research has focused on G-protein-independent signaling mediated by β-arrestins. Following agonist binding, GPCR kinases (GRKs) phosphorylate the receptor, promoting the binding of β-arrestin. This process is involved in receptor desensitization and internalization but can also initiate distinct signaling pathways that may be associated with certain adverse effects of opioids. mdpi.comresed.es

Given that this compound acts as a μ/δ agonist, it is expected to trigger these classical inhibitory pathways. Studies on the related peptide MERF confirm its ability to activate G-proteins, primarily via κ- and δ-receptors. nih.gov Therefore, this compound likely reduces neuronal excitability and neurotransmitter release by inhibiting adenylyl cyclase, suppressing Ca²⁺ currents, and activating K⁺ currents. umich.edunih.gov

G-Protein Coupling and Adenylyl Cyclase Modulation Methodologies

In the absence of direct research on this compound, the established methodologies for studying G-protein coupling and adenylyl cyclase modulation for other novel peptides would be applicable. These techniques are fundamental to characterizing the intracellular signaling cascades initiated by peptide-receptor binding.

Table 1: Methodologies for Assessing G-Protein Coupling and Adenylyl Cyclase Activity

| Methodology | Principle | Typical Data Output |

| [³⁵S]GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation. An increase in binding indicates Gαi/o or Gαs activation. | Scintillation counts representing the amount of bound [³⁵S]GTPγS, often expressed as a percentage of basal activity. |

| cAMP Accumulation Assay | Quantifies the production of cyclic AMP (cAMP), the product of adenylyl cyclase activity. Agonists of Gαs-coupled receptors increase cAMP, while agonists of Gαi/o-coupled receptors decrease forskolin-stimulated cAMP levels. | Concentration of cAMP (e.g., in pmol/well or nM), typically measured using immunoassays (e.g., ELISA, HTRF). |

| BRET/FRET-based Biosensors | Utilizes Bioluminescence or Fluorescence Resonance Energy Transfer between tagged G-protein subunits or between a sensor and cAMP to monitor G-protein activation or cAMP production in real-time in living cells. | Change in BRET or FRET ratio, providing kinetic data on signaling events. |

Future research on this compound would likely employ these methods to ascertain which G-protein subtypes (e.g., Gαs, Gαi/o, Gαq/11) are activated upon its binding to a putative receptor and how this subsequently modulates the activity of adenylyl cyclase, a key enzyme in cellular signaling.

Investigating β-Arrestin Recruitment and Receptor Internalization Mechanisms

The investigation into β-arrestin recruitment and receptor internalization is crucial for understanding the potential for receptor desensitization, trafficking, and the initiation of G-protein-independent signaling pathways.

Table 2: Methodologies for Investigating β-Arrestin Recruitment and Receptor Internalization

| Methodology | Principle | Typical Data Output |

| PathHunter® β-Arrestin Assay | A chemiluminescent enzyme complementation assay where β-arrestin and the receptor of interest are tagged with fragments of β-galactosidase. Agonist-induced interaction brings the fragments together, forming an active enzyme that generates a detectable signal. | Luminescence signal intensity, indicative of the extent of β-arrestin recruitment. |

| Confocal Microscopy | Utilizes fluorescently tagged receptors or ligands to visualize the movement of receptors from the cell surface into intracellular compartments (endosomes) over time following agonist stimulation. | Time-lapse images and quantitative analysis of intracellular fluorescence intensity. |

| Receptor Binding Assays (Surface vs. Internalized) | Employs radiolabeled or fluorescently labeled ligands to differentiate between receptors on the cell surface and those that have been internalized. This is often achieved by an acid wash step that removes surface-bound ligand. | Quantification of radioactivity or fluorescence associated with surface and internalized receptor populations. |

Should this compound be found to interact with a G-protein coupled receptor, these established techniques would be vital in determining whether it promotes β-arrestin recruitment and subsequent receptor internalization, providing a more complete picture of its signaling profile. Without experimental data, any discussion of its specific effects remains speculative. The scientific community awaits foundational research to elucidate the pharmacological characteristics of this novel peptide.

Biosynthesis, Processing, and Metabolic Fate Research of Tyr Gly Gly Phe Met Arg Gly Leu

Precursor Processing and Enzymatic Cleavage Pathways of Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu from Proenkephalin

The journey of this compound begins with its precursor, proenkephalin, a polypeptide that contains multiple copies of enkephalin sequences. wikipedia.org The liberation of this octapeptide, also known as Met-enkephalin-Arg-Gly-Leu (MEAGL), requires precise proteolytic cleavage at specific sites within the proenkephalin molecule. wikipedia.orgmdpi.com This processing is a critical step in the biosynthesis of active opioid peptides. nih.govgrantome.com

Proenkephalin is a complex precursor that gives rise to several opioid peptides, including four copies of Met-enkephalin, one copy of Leu-enkephalin, and two extended versions of Met-enkephalin, one of which is this compound. wikipedia.orgmdpi.com The cleavage of proenkephalin occurs at pairs of basic amino acid residues, such as Lys-Arg, Arg-Arg, and Lys-Lys, as well as at single arginine residues. nih.gov This intricate process is carried out by a family of enzymes known as prohormone convertases. nih.govnih.gov

Identification and Characterization of Relevant Prohormone Convertases

The primary enzymes responsible for the processing of proenkephalin are the prohormone convertases (PCs), a family of subtilisin-like serine proteases. nih.govresearchgate.net The key players in the generation of enkephalin-containing peptides from proenkephalin are PC1 (also known as PC3) and PC2. nih.govnih.gov

Studies using recombinant vaccinia virus vectors to co-express proenkephalin with different convertases have revealed their distinct processing patterns. nih.gov PC1 tends to produce larger intermediate fragments, while PC2 demonstrates a more complete processing of proenkephalin, leading to the generation of smaller, active opioid peptides. nih.gov Specifically, PC2 is more efficient at cleaving proenkephalin to yield free Met-enkephalin-Arg-Gly-Leu. nih.gov

Another enzyme, furin, which is also a member of the prohormone convertase family, has been shown to cleave proenkephalin, but it primarily generates larger intermediate peptides rather than the final, smaller active forms. nih.gov The specificity of these convertases is not solely determined by the pair of basic residues at the cleavage site but also by the structural context of the site within the precursor protein. nih.gov

In addition to the prohormone convertases, another enzyme identified as "prohormone thiol protease" (PTP) has been shown to be involved in the processing of proenkephalin. nih.govgrantome.com PTP is capable of cleaving at all the necessary dibasic and monobasic sites within proenkephalin to generate active enkephalin peptides. nih.gov Its unique cleavage specificity, particularly at the N-terminal side of arginine residues, distinguishes it from other prohormone processing enzymes. nih.gov

Table 1: Prohormone Convertases Involved in Proenkephalin Processing

| Enzyme | Primary Products from Proenkephalin Processing | Key Characteristics |

| Prohormone Convertase 1 (PC1/PC3) | Intermediate-sized processing products (3-10 kDa), including Peptide B and a 5.3-kDa fragment. nih.gov | Less efficient in generating small, active opioid peptides directly from proenkephalin. nih.gov |

| Prohormone Convertase 2 (PC2) | Free Met-enkephalin-Arg-Phe, free Met-enkephalin-Arg-Gly-Leu, free Leu-enkephalin, and free Met-enkephalin. nih.gov | Considered more capable of generating active opioid units from proenkephalin. nih.govnih.gov |

| Furin | Peptide B, an unidentified intermediate fragment, and a small amount of the 5.3-kDa fragment. nih.gov | Primarily produces larger intermediate peptides. nih.gov |

| Prohormone Thiol Protease (PTP) | Capable of cleaving at Lys-Arg, Arg-Arg, Lys-Lys, and monobasic arginine sites to generate [Met]-enkephalin. nih.gov | Possesses the necessary specificity for all cleavage sites required for proenkephalin processing. nih.gov |

Enzymatic Degradation and Inactivation Mechanisms of Endogenous this compound

Once released, endogenous opioid peptides like this compound have a short half-life in biological systems due to rapid enzymatic degradation. This inactivation is a crucial mechanism for regulating the duration of their signaling. The primary enzymes involved in this process are aminopeptidases and neutral endopeptidases.

Role of Aminopeptidases in Tyr-Gly Bond Hydrolysis

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of peptides. In the degradation of this compound, aminopeptidases play a critical role by hydrolyzing the Tyr-Gly bond at the N-terminus. This initial cleavage is a key step in the inactivation of the peptide. The resulting fragment, Tyr-Gly-Gly, is a known metabolite of proenkephalin A-derived opioid peptides. nih.gov The activity of these aminopeptidases can be blocked by inhibitors such as bestatin, which leads to the accumulation of the parent peptide. nih.gov

Involvement of Neutral Endopeptidases (Enkephalinases) in Gly-Phe Cleavage

Neutral endopeptidases, also known as enkephalinases (specifically neprilysin or NEP), are metalloendopeptidases that cleave peptides at the amino side of hydrophobic residues. nih.gov In the context of this compound, neprilysin targets the Gly-Phe bond. nih.gov This cleavage results in the formation of the tripeptide Tyr-Gly-Gly and the C-terminal fragment Phe-Met-Arg-Gly-Leu, effectively inactivating the opioid peptide. nih.gov The action of neprilysin can be inhibited by compounds like thiorphan, which has been instrumental in studying the metabolic pathways of enkephalins. nih.gov

Methodologies for Studying Peptide Stability and Half-Life in Biological Matrices

Understanding the stability and half-life of peptides like this compound in biological environments is essential for comprehending their physiological roles. nih.gov Various methodologies are employed to investigate these parameters.

One common approach involves incubating the peptide in biological matrices such as blood, plasma, or tissue homogenates and monitoring its degradation over time. nih.gov Analytical techniques like high-performance liquid chromatography (HPLC) are used to separate the parent peptide from its degradation products, allowing for the calculation of its half-life. nih.govnih.gov

Radiolabeling the peptide, for instance with tritium (B154650) ([³H]), is another powerful technique. doi.org This allows for highly sensitive detection and tracking of the peptide and its metabolites in complex biological samples. doi.org

More advanced strategies to improve peptide stability for research and therapeutic purposes include chemical modifications. nih.gov These can involve swapping L-amino acids for D-amino acids to confer resistance to proteolytic degradation or employing techniques like hydrocarbon stapling to maintain the peptide's helical structure and slow degradation. nih.govresearchgate.net

Table 2: Key Degrading Enzymes and Study Methodologies

| Degrading Enzyme | Cleavage Site in this compound | Common Inhibitors | Methodologies for Studying Stability |

| Aminopeptidases | Tyr-Gly bond nih.gov | Bestatin nih.gov | Incubation in biological matrices, HPLC, Radiolabeling nih.govnih.govdoi.org |

| Neutral Endopeptidase (Neprilysin) | Gly-Phe bond nih.govnih.gov | Thiorphan, Acetorphan nih.gov | Use of specific enzyme inhibitors, Metabolite accumulation studies nih.gov |

Advanced Synthetic Methodologies and Derivatization Strategies for Tyr Gly Gly Phe Met Arg Gly Leu

Optimized Solid-Phase Peptide Synthesis (SPPS) Techniques for Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu and its Analogues

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like this compound due to its efficiency and amenability to automation. ambiopharm.com The most common strategy is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl), which involves the sequential addition of N-α-Fmoc-protected amino acids with acid-labile side-chain protecting groups to a growing peptide chain anchored on an insoluble resin support. ambiopharm.comacs.org

Key optimization parameters for the synthesis of this specific octapeptide include:

Resin Selection: The choice of resin depends on the desired C-terminus. For a C-terminal carboxylate (-OH), a 2-chlorotrityl chloride or Wang resin is used. For a C-terminal amide (-NH2), a Rink Amide resin is appropriate. Good resin swelling is critical for efficient synthesis. nih.gov

Coupling Reagents: While standard carbodiimide (B86325) activators like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure are effective, more potent uronium/phosphonium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP are often employed to ensure high coupling efficiency, particularly for sterically hindered couplings involving residues like Phenylalanine or Arginine. acs.org

Protecting Groups: Standard side-chain protection involves Tyr(tBu), Arg(Pbf), and Met. The methionine residue is susceptible to oxidation, which can be a concern, though often it is incorporated without side-chain protection.

Sequence-Specific Challenges: The presence of a hydrophobic phenylalanine residue can promote inter-chain aggregation on the solid support, leading to incomplete reactions and lower yields. acs.org The arginine residue can also present coupling challenges. To overcome these issues, synthesis can be performed at elevated temperatures (e.g., 60-90°C) using microwave-assisted or induction-heating synthesizers, which can significantly reduce reaction times and disrupt aggregation. unifi.itresearchgate.net

Solvent Systems: N,N-dimethylformamide (DMF) has historically been the solvent of choice. unifi.it However, due to toxicity concerns, research into greener, less hazardous alternatives is ongoing. Binary solvent mixtures, particularly those containing dimethyl sulfoxide (B87167) (DMSO), have shown promise in solubilizing reagents and maintaining effective resin swelling characteristics. unifi.it

Table 1: SPPS Optimization Strategies for this compound

| Parameter | Standard Approach | Optimized Strategy | Rationale for Optimization |

|---|---|---|---|

| Resin | Polystyrene-based (e.g., Wang, Rink Amide) | High-swelling resins (e.g., ChemMatrix®) or PEG-based resins | Improves reagent access to the growing peptide chain, especially for aggregation-prone sequences. nih.gov |

| Coupling | DIC / Oxyma Pure | HATU / DIEA or PyAOP / DIEA | More potent reagents overcome steric hindrance and drive difficult couplings to completion. acs.org |

| Temperature | Room Temperature | 60-90°C (Microwave or Induction Heating) | Disrupts secondary structures and aggregation, accelerating reaction rates and improving purity. unifi.it |

| Solvents | N,N-Dimethylformamide (DMF) | DMSO-based mixtures, N-Butylpyrrolidinone (NBP), or Cyclopentyl methyl ether (CPME) | Reduces toxicity and environmental impact while maintaining or improving synthesis efficiency. nih.govunifi.it |

| Methionine | Unprotected | Oxidation-prevention protocols (e.g., use of scavengers) | Minimizes the formation of methionine sulfoxide byproducts during synthesis and cleavage. |

Solution-Phase Synthesis and Hybrid Approaches for Complex Peptide Structures

While SPPS is dominant, solution-phase peptide synthesis (SPPS) and hybrid strategies remain relevant, particularly for large-scale production or the synthesis of highly complex peptide structures. ambiopharm.comneulandlabs.com

Solution-Phase Synthesis , also known as liquid-phase peptide synthesis (LPPS), involves coupling and deprotection reactions carried out in a homogenous solution. ambiopharm.com For an octapeptide like this compound, a full solution-phase synthesis would be laborious, requiring purification of the intermediate product after each amino acid addition. nih.gov However, it can be cost-effective for large-scale manufacturing as it avoids the high cost of resins and excess reagents used in SPPS. ambiopharm.comneulandlabs.com

A more practical application for complex peptides is the Hybrid Solid-Phase/Solution-Phase Approach . ambiopharm.comneulandlabs.com This method combines the speed of SPPS with the advantages of solution-phase fragment condensation. In this strategy, the target peptide is broken down into smaller, manageable fragments which are synthesized separately on a solid support. neulandlabs.com For this compound, a possible strategy would be:

Synthesize the fully protected fragment Fmoc-Tyr(tBu)-Gly-Gly-Phe-Met-OH, potentially using SPPS and then cleaving it from a hyper-acid-labile resin.

Separately, synthesize the fragment H-Arg(Pbf)-Gly-Leu-NH2 on a Rink Amide resin.

Couple the two fragments in solution using standard coupling reagents.

Perform a final deprotection step to remove all side-chain protecting groups.

Table 2: Comparison of Peptide Synthesis Strategies

| Feature | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) | Hybrid Approach |

|---|---|---|---|

| Primary Use | Lab-scale research, long peptides, high-throughput synthesis | Short peptides (<15 AAs), large-scale industrial production. ambiopharm.comnih.gov | Complex or very long peptides, large-scale production. neulandlabs.com |

| Speed | Fast, easily automated. ambiopharm.com | Slow, laborious, requires intermediate purifications. | Moderate, combines fast SPPS for fragments with slower solution coupling. |

| Purification | Final cleavage followed by HPLC. | Purification (e.g., crystallization) after each step. ambiopharm.com | Purification of fragments and final product. |

| Reagent Use | Requires large excess of reagents to drive reactions. ambiopharm.com | Can use near-stoichiometric amounts of reagents. | Excess reagents for SPPS steps, less for solution coupling. |

| Key Advantage | Speed and automation. | Scalability and potentially lower cost for simple, short peptides. neulandlabs.com | Improved purity for complex sequences by avoiding cumulative SPPS errors. neulandlabs.com |

Chemical Modification and Conjugation Strategies for Research Probes of this compound

To study the biological functions of this compound, it is often necessary to modify the peptide with specific chemical reporters or structural mimetics. nih.gov

Chemical tags can be attached to the peptide to enable its detection and purification. The most common site for modification in this peptide is the free alpha-amino group at the N-terminal Tyrosine.

Fluorescent Labeling: A fluorescent dye, such as a fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, can be chemically coupled to the N-terminus. The resulting fluorescent peptide can be used in a variety of applications, including fluorescence microscopy to visualize its uptake or localization within cells, or in fluorescence polarization assays to study its binding to target receptors.

Biotinylation: Biotin can be conjugated to the N-terminus. Biotin has an exceptionally high affinity for the protein streptavidin. This allows the biotinylated peptide to be used in affinity-based applications. For example, it can be immobilized on a streptavidin-coated surface to perform binding assays or used as a bait to purify its binding partners from a cell lysate (pull-down assay).

Table 3: Common Labels for Peptide Probes and Their Applications

| Label Type | Example Compound | Conjugation Site | Primary Research Application |

|---|---|---|---|

| Fluorescent Dye | Fluorescein isothiocyanate (FITC) | N-terminal α-amino group | Cellular imaging, fluorescence spectroscopy, flow cytometry. |

| Affinity Tag | Biotin | N-terminal α-amino group | Affinity purification, pull-down assays, ELISA-type detection. |

| Radiolabel | Iodine-125 (¹²⁵I) | Tyrosine side chain (phenolic ring) | Radioligand binding assays, in vivo imaging (SPECT). |

Replacing one or more of the natural amino acids in the sequence with non-natural (or non-canonical) analogues is a powerful strategy to enhance the peptide's properties for research. nih.govnih.gov This is achieved by using the desired protected non-natural amino acid building block during SPPS. The goals of such substitutions include:

Increased Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in biological systems. Incorporating D-amino acids (the mirror image of the natural L-amino acids) at specific positions can render the peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's functional half-life. nih.gov For example, replacing a Glycine with a D-Alanine.

Probing Structure-Activity Relationships (SAR): Systematically replacing each amino acid with an analogue (e.g., Alanine scanning or using more subtle modifications) can reveal which residues are critical for receptor binding and activation.

Enhanced Physicochemical Properties: The methionine residue is prone to oxidation. Replacing Met with its non-oxidizable isostere Norleucine (Nle) can create a more stable analogue for in vitro and in vivo studies without significantly altering the side chain's hydrophobicity and size.

Introduction of Bioorthogonal Functionality: Incorporating amino acids with unique chemical handles, such as an azide (B81097) or an alkyne, allows for highly specific chemical reactions (e.g., "click chemistry") to be performed on the peptide after its synthesis, enabling conjugation to other molecules or surfaces. researchgate.net

Table 4: Examples of Non-Natural Amino Acid Incorporation in Peptide Analogues

| Position | Natural Amino Acid | Non-Natural Substitute | Purpose of Substitution |

|---|---|---|---|

| Any Gly | Glycine (Gly) | D-Alanine (D-Ala) | Increase resistance to proteolysis. nih.gov |

| 5 | Methionine (Met) | Norleucine (Nle) | Prevent oxidation while maintaining hydrophobicity. |

| 4 | Phenylalanine (Phe) | p-Cl-Phenylalanine | Probe the role of aromaticity and electronic effects in receptor binding. |

In Vitro and Ex Vivo Research Models for Investigating Tyr Gly Gly Phe Met Arg Gly Leu

Cellular Assays for Functional Characterization of Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu

Cellular assays provide a controlled environment to study the functional impact of this compound at the molecular and cellular levels. These models are fundamental for determining receptor specificity and downstream signaling pathways.

To precisely determine the binding profile and functional selectivity of this compound, researchers employ cell lines that are genetically modified to express specific opioid receptor subtypes (μ, δ, and κ). Chinese Hamster Ovary (CHO) cells are frequently used for this purpose due to their robust growth and suitability for genetic manipulation. nih.govrevvity.com These recombinant systems allow for the isolation of a single receptor type, thereby eliminating the confounding variables present in native tissues with multiple receptor populations.

In these assays, the affinity of this compound for each receptor subtype is quantified through competitive binding experiments. These studies have shown that while the parent pentapeptide, Met-enkephalin, displays a preference for the δ-opioid receptor, the C-terminal extension in this compound alters this selectivity profile. wikipedia.orgbohrium.com Research on similarly extended Met-enkephalin sequences demonstrates that such extensions tend to decrease selectivity for the δ-receptor and increase affinity for μ- and κ-receptors. bohrium.com Functional assays, such as those measuring the inhibition of adenylyl cyclase, further characterize the peptide as an agonist at these receptors. nih.gov

Table 1: Opioid Receptor Binding Affinities of Proenkephalin A-Derived Peptides

This table presents a comparative overview of the binding affinities (Ki, nM) for various endogenous opioid peptides at the μ, δ, and κ opioid receptors, as determined in guinea pig brain homogenates. Lower Ki values indicate higher affinity.

| Peptide | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | κ-Receptor Ki (nM) |

|---|---|---|---|

| [Met⁵]enkephalin | 4.1 | 1.3 | 256 |

| [Met⁵]enkephalin-Arg⁶-Gly⁷-Leu⁸ | 1.1 | 1.5 | 15.4 |

| [Met⁵]enkephalin-Arg⁶-Phe⁷ | 0.53 | 1.3 | 11.8 |

Data sourced from a study on the interaction of extended enkephalin sequences with opioid binding sites in guinea pig brain. bohrium.com

Primary neuronal cultures, derived directly from the nervous tissue of embryonic or neonatal animals, provide a more physiologically relevant model for studying the neurobiological effects of this compound. These cultures retain many of the characteristics of neurons in vivo, including their morphology, connectivity, and expression of native receptors. The presence of this octapeptide in the spinal cord, specifically in the dorsal horn and around motor neurons, suggests its involvement in both sensory and motor signal processing. nih.gov In primary neuronal cultures, researchers can investigate how the peptide modulates neuronal excitability, neurotransmitter release, and synaptic plasticity.

Glial cells, such as astrocytes and microglia, are also critical components of the central nervous system and are increasingly recognized for their role in neuro-inflammation and signaling. Proenkephalin, the precursor to this compound, has been linked to processes like glial cell proliferation. wikipedia.org Glial cell models are therefore used to explore the peptide's potential immunomodulatory functions within the nervous system, a crucial aspect of the crosstalk between the nervous and immune systems. researchgate.net

Tissue and Organ Bath Preparations for Pharmacological Profiling of this compound

Classic pharmacological preparations, such as the guinea pig ileum and mouse vas deferens, are widely used to assess the agonist or antagonist properties of opioid peptides. These smooth muscle tissues are richly innervated and express different populations of opioid receptors (predominantly μ and κ in the guinea pig ileum, and δ in the mouse vas deferens).

In an organ bath setup, the tissue is suspended in a physiological solution, and its contractions are measured in response to electrical stimulation or the application of receptor agonists. By applying this compound, researchers can determine its ability to inhibit neurotransmitter release, which manifests as a reduction in muscle contraction. This response can be quantified to determine the peptide's potency and efficacy. Studies on C-terminally extended Met-enkephalin peptides in these preparations have confirmed that they act as agonists, with their specific activity profile depending on the nature of the amino acid extension. bohrium.com

To investigate the effects of this compound on synaptic transmission and neuronal circuitry, researchers use acute brain slice preparations. Slices of specific brain regions, such as the hippocampus, striatum, or spinal cord, are kept viable in an artificial cerebrospinal fluid. nih.gov This ex vivo model preserves the local synaptic connections.

Using microelectrodes, electrophysiological techniques like patch-clamp and field potential recordings can measure changes in neuronal membrane potential, action potential firing, and synaptic currents. Application of this compound to the brain slice allows for a detailed analysis of its impact on neuronal excitability and synaptic strength. Given its localization in brain areas crucial for motor control and sensory integration, these studies are key to understanding its function as a neuromodulator within these complex networks. nih.govnih.gov

Computational and Theoretical Approaches in Research on Tyr Gly Gly Phe Met Arg Gly Leu

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu

Understanding how this compound interacts with its target receptors, primarily the μ-opioid receptor (MOR), is fundamental to elucidating its mechanism of action. nih.gov Molecular docking and molecular dynamics (MD) simulations are two powerful computational techniques that provide a detailed view of these interactions at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, this involves generating a three-dimensional model of the peptide and docking it into the binding pocket of a model of the opioid receptor. The process yields a docking score, which estimates the binding affinity, and reveals key intermolecular interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions that stabilize the complex. While specific docking studies on this compound are not extensively reported in publicly available literature, the methodology is well-established for other opioid peptides. mdpi.comnih.gov For instance, studies on other opioid ligands have identified crucial interactions between the ligand's tyrosine residue and specific amino acids within the receptor binding site. nih.gov

Molecular Dynamics (MD) Simulations take the static snapshot provided by molecular docking and simulate the movement of the peptide-receptor complex over time. mdpi.com This provides a more dynamic and realistic picture of the binding event, revealing the conformational changes that both the peptide and the receptor undergo to achieve a stable association. mdpi.com MD simulations can calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. Furthermore, these simulations can highlight the stability of the interactions observed in docking and identify other transient, yet significant, interactions. For a flexible peptide like this compound, MD simulations are crucial for exploring its conformational landscape within the receptor's binding pocket. mdpi.com

A typical workflow for these simulations is presented in the table below.

| Step | Description | Key Outputs |

| 1. System Preparation | Building or obtaining 3D structures of the peptide and the receptor. For the receptor, this is often based on crystal structures or homology models. | 3D coordinates of the peptide and receptor. |

| 2. Molecular Docking | Predicting the binding pose of the peptide within the receptor's active site using software like AutoDock or Glide. | Docking score, predicted binding pose, key interactions (hydrogen bonds, etc.). |

| 3. System Setup for MD | Placing the docked complex in a simulated physiological environment (e.g., a water box with ions). | A solvated system ready for simulation. |

| 4. MD Simulation | Running the simulation for a specific duration (nanoseconds to microseconds) using software like GROMACS or AMBER. | Trajectory file showing the movement of all atoms over time. |

| 5. Analysis | Analyzing the trajectory to understand the stability of the complex, conformational changes, and to calculate properties like binding free energy. | RMSD, RMSF, interaction energies, hydrogen bond analysis, principal component analysis. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analogues' Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. walisongo.ac.id This approach is particularly valuable in drug discovery for predicting the activity of novel analogues, thereby prioritizing synthetic efforts towards more potent and selective compounds.

For this compound, QSAR studies would involve synthesizing a series of analogues with modifications at different positions of the peptide chain. The biological activity of these analogues, for instance, their binding affinity to opioid receptors or their analgesic potency, would be experimentally determined. Subsequently, various molecular descriptors for each analogue would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic properties) and topological features.

By applying statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model is developed that correlates the changes in the descriptors with the observed changes in biological activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound. This allows researchers to virtually screen a large number of potential modifications and select the most promising candidates for synthesis and testing. While specific QSAR studies on this compound analogues are not readily found in the literature, the principles have been successfully applied to other opioid peptides to enhance their properties.

The general steps involved in a QSAR study are outlined below:

| Step | Description | Examples of Tools/Methods |

| 1. Data Set Selection | A series of structurally related compounds with experimentally determined biological activity. | Analogues of this compound with known opioid receptor binding affinities. |

| 2. Molecular Descriptor Calculation | Generation of numerical representations of the molecular structure. | Software like DRAGON, MOE, or PaDEL-Descriptor. |

| 3. Model Development | Using statistical methods to build a mathematical model relating descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |

| 4. Model Validation | Assessing the predictive power of the model using internal and external validation techniques. | Cross-validation, prediction on an external test set. |

| 5. Prediction | Using the validated model to predict the activity of new, untested compounds. | Virtual screening of a library of this compound analogues. |

Bioinformatics Approaches for Peptide Identification and Characterization from Complex Biological Samples

Identifying and characterizing endogenous peptides like this compound from complex biological samples, such as brain tissue or cerebrospinal fluid, is a significant challenge. Bioinformatics plays a crucial role in analyzing the large datasets generated by high-throughput experimental techniques, particularly mass spectrometry-based proteomics. nih.govresearchgate.net

The primary workflow for identifying peptides involves the "shotgun proteomics" approach. In this method, a complex protein mixture is first digested into smaller peptides using enzymes like trypsin. The resulting peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to generate tandem mass spectra (MS/MS spectra), which are characteristic of the peptide's amino acid sequence.

Bioinformatics tools are essential for interpreting these complex spectra. nih.govresearchgate.net The most common approach is database searching, where the experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database. Software like Mascot, Sequest, or MaxQuant are widely used for this purpose. researchgate.net These programs score the matches between experimental and theoretical spectra to identify the peptide sequence with a certain level of confidence.

For a known peptide like this compound, a targeted proteomics approach can also be used. This involves specifically looking for the mass and fragmentation pattern of this peptide in the mass spectrometry data, which offers higher sensitivity and quantitative accuracy.

Bioinformatics databases and tools are also critical for characterizing the identified peptides, including predicting potential post-translational modifications (PTMs). wikipedia.org PTMs, such as phosphorylation or glycosylation, can significantly alter the function of a peptide. wikipedia.org While no specific PTMs are commonly reported for this compound, bioinformatics tools can predict potential modification sites based on the peptide's sequence.

The table below summarizes the key bioinformatics approaches in this context:

| Approach | Description | Key Bioinformatics Tools/Databases |

| Peptide Identification | Matching experimental mass spectra to theoretical peptide sequences. | Mascot, Sequest, MaxQuant, X!Tandem |

| Targeted Proteomics | Specifically searching for known peptides in mass spectrometry data. | Skyline, OpenSWATH |

| PTM Analysis | Predicting and identifying post-translational modifications on peptides. | Mod-site, NetPhos, GlycoMod |

| Sequence Databases | Repositories of known protein and peptide sequences. | UniProt, NCBI RefSeq |

Future Directions and Emerging Research Paradigms for Tyr Gly Gly Phe Met Arg Gly Leu

Integration of Advanced Omics Technologies in Opioid Peptide Research

The advent of advanced "omics" technologies, such as peptidomics and metabolomics, is revolutionizing the study of opioid peptides like Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu. These high-throughput analytical techniques, combined with powerful bioinformatics, allow for a comprehensive and unbiased analysis of biological molecules on a large scale. futurebridge.com

Peptidomics focuses on the global analysis of peptides in a biological sample. In the context of opioid research, this technology enables the identification and quantification of a wide array of endogenous peptides, including this compound and its precursors or metabolic products. This approach is crucial for understanding the complex processing and release dynamics of opioid peptides, which can yield over 20 unique peptide products from four precursor molecules. nih.govresearchgate.net The low in vivo concentrations and transient nature of these peptides have historically posed significant detection challenges. researchgate.net However, improvements in mass spectrometry-based assays are enhancing the ability to measure dynamic changes in peptide levels in freely moving animal models. researchgate.net

Metabolomics , the large-scale study of small molecules or metabolites, provides a functional readout of the cellular state. When applied to opioid research, metabolomics can identify characteristic metabolites and metabolic pathways affected by the action of peptides like this compound. nih.gov By combining peptidomics and metabolomics, researchers can gain a more holistic understanding of the biochemical landscape in which this octapeptide functions, potentially revealing novel biomarkers and therapeutic targets. nih.gov

The integration of multi-omics datasets, including genomics, transcriptomics, proteomics, and epigenetics, further enhances our understanding of the genetic and environmental factors influencing opioid systems. nih.govmedrxiv.org This systems biology approach can uncover complex gene-protein-metabolite interaction networks and identify key biological pathways associated with opioid function and dysfunction. medrxiv.orgresearchgate.net

Development of Novel Biosensors and Imaging Probes for In Situ Detection and Localization

A significant challenge in studying this compound is the ability to detect and visualize its presence and activity in real-time within living tissues. To address this, researchers are actively developing novel biosensors and imaging probes.

Biosensors are analytical devices that convert a biological response into a measurable signal. For the detection of peptides, electrochemical and fluorescent biosensors are prominent. mdpi.com Electrochemical biosensors offer advantages such as miniaturization, rapid response, and high sensitivity. mdpi.com Fluorescent biosensors, on the other hand, can be based on endogenous fluorophores like tyrosine or employ exogenous fluorescent labels. mdpi.com The development of peptide-based fluorescent probes that can selectively bind to metal ions, which may be involved in peptide function, is an active area of research. mdpi.com

Imaging probes are molecules that can be used to visualize biological processes in situ. Fluorescently labeled ligands and genetically encoded sensors are powerful tools for this purpose. nih.govelifesciences.org For instance, fluorescent ligands based on opioid alkaloids have been developed to visualize opioid receptors in cultured cells. elifesciences.org A chemical approach termed "traceless affinity labeling" has led to the development of probes like naltrexamine-acylimidazole (NAI), which can covalently label opioid receptors in living brain slices without impairing their function. elifesciences.org Furthermore, genetically encoded calcium indicators, such as GCaMP, allow for the real-time investigation of neuronal activity in a cell-type-specific manner, providing insights into the circuits modulated by opioid peptides. nih.gov

These advanced imaging techniques are crucial for understanding the spatiotemporal dynamics of this compound signaling, revealing where and when the peptide is released and which cells it acts upon.

Exploration of Unconventional Receptor Interactions and Non-Opioid Mechanisms

While this compound is classified as an opioid peptide, emerging research is exploring the possibility of unconventional receptor interactions and non-opioid mediated effects. The endogenous opioid system is highly complex, with peptides often exhibiting the ability to bind to multiple receptor subtypes (μ, δ, and κ) with varying affinities. nih.govpnas.org

Recent studies have challenged the traditional notion of specific peptide-receptor pairings, showing that many endogenous opioid peptides can bind to and activate all three opioid receptor types. pnas.org Furthermore, the concept of "biased signaling" is gaining traction, where a ligand can preferentially activate one signaling pathway over another at the same receptor. Systematic investigation of the signaling profiles of a wide range of endogenous opioid peptides has revealed that many exhibit biased agonism. pnas.org

Beyond the classical opioid receptors, there is growing interest in identifying potential non-opioid receptor targets for peptides like this compound. Some peptides from the Tyr-MIF-1 family, which share structural similarities with opioid peptides, have been shown to have anti-opioid activity and may interact with their own binding sites as well as mu-opioid receptors. nih.gov Exploring these non-canonical interactions could unveil novel physiological roles and therapeutic avenues for this compound that are independent of traditional opioid signaling pathways.

Advanced Methodologies for High-Throughput Screening of this compound Analogues

The development of analogues of this compound with improved properties, such as enhanced stability, selectivity, or altered signaling bias, is a key goal for therapeutic applications. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of these analogues.

Modern HTS platforms can screen millions of compounds in a short period. nih.gov These technologies often involve bead-based libraries where each bead carries a unique chemical compound. nih.gov Techniques like fluorescence-activated cell sorting (FACS) can then be used to isolate "hit" compounds that bind to a specific target. nih.govavantgen.com

For opioid peptide analogues, HTS can be coupled with functional assays to assess not just binding but also downstream signaling events, such as G protein activation or β-arrestin recruitment. pnas.orgresearchgate.net The development of sophisticated analytical techniques, such as ambient ionization sources coupled with trapped ion mobility spectrometry and tandem mass spectrometry (TIMS-MS/MS), allows for the rapid characterization of synthetic opioid analogues with high sensitivity. nih.gov

These advanced screening methods accelerate the discovery of novel chemical entities with desired pharmacological profiles, paving the way for the development of next-generation therapeutics based on the this compound scaffold. grantome.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.